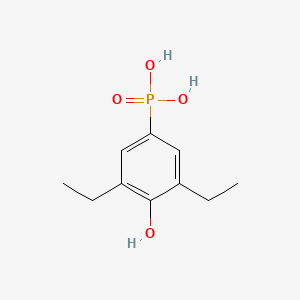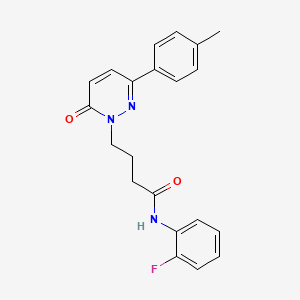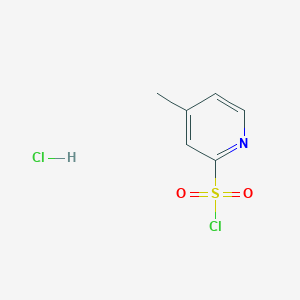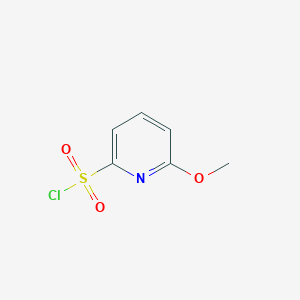
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” is an organic compound with the CAS Number: 745779-94-6 . It has a molecular weight of 230.2 and its IUPAC name is 3,5-diethyl-4-hydroxyphenylphosphonic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” is 1S/C10H15O4P/c1-3-7-5-9 (15 (12,13)14)6-8 (4-2)10 (7)11/h5-6,11H,3-4H2,1-2H3, (H2,12,13,14) . The compound has a molecular formula of C10H15O4P .Physical And Chemical Properties Analysis
“(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” has a density of 1.3±0.1 g/cm3 . Its boiling point is 440.8±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 220.4±31.5 °C . The index of refraction is 1.568 and the molar refractivity is 56.6±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Synthesis and Adhesive Properties
Novel dental monomers containing phosphonic acid groups have been synthesized, demonstrating their suitability as components of dental adhesive mixtures due to their hydrolytic stability and good rates of polymerization. These monomers dissolve well in water and are stable, making them ideal for dental applications (Altin et al., 2014).
Corrosion Inhibition
Corrosion Inhibitors for Mild Steel
α-Aminophosphonates, including derivatives of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid, have shown to significantly inhibit mild steel corrosion in hydrochloric acid solution. These compounds demonstrate mixed type inhibition and are highly efficient, highlighting their potential in industrial applications to prevent corrosion (Gupta et al., 2017).
Drug Synthesis and Bioactivity
Synthesis of Bisphosphonic Acids
Research has been conducted on the synthesis and characterization of bisphosphonic acids and their metal hybrids, which are crucial in medicinal chemistry. These compounds have applications ranging from bone targeting to the design of hybrid materials (Gómez-Alcántara et al., 2004).
Antioxidant and Anti-Alzheimer Activities
Antioxidant and Anti-Alzheimer Effects
Derivatives of hydroxyphenylamine phosphonates have been synthesized and evaluated for their antioxidant activities and potential anti-Alzheimer effects. This research opens new avenues for the application of phosphonic acid derivatives in treating oxidative damage-related diseases (Zaout et al., 2021).
Material Science and Catalysis
Novel Dental Monomers
Research on novel dental monomers containing both phosphonic and carboxylic acid functional groups has shown promise for dental applications. These monomers' acidic nature and interaction with hydroxyapatite suggest their potential for etching properties important in dentistry (Sahin et al., 2009).
Safety and Hazards
The safety information for “(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
(3,5-diethyl-4-hydroxyphenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-7-5-9(15(12,13)14)6-8(4-2)10(7)11/h5-6,11H,3-4H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXINNDQSAARIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)


![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)
![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)


![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)